3,8-Decanedione, 2,2,9,9-tetramethyl-
Description
"3,8-Decanedione, 2,2,9,9-tetramethyl-" is a branched-chain diketone with a decane backbone substituted by methyl groups at the 2- and 9-positions and ketone functionalities at the 3- and 8-positions. The dimethyl analog has a molecular formula of C₁₂H₂₂O₂, a molecular weight of 198.30 g/mol, and an IUPAC Standard InChIKey of HXQGDVMNCVJPFP-UHFFFAOYSA-N . The tetramethyl variant would exhibit enhanced steric hindrance and altered physicochemical properties due to additional methyl groups.
Properties
CAS No. |
1490-36-4 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
2,2,9,9-tetramethyldecane-3,8-dione |
InChI |
InChI=1S/C14H26O2/c1-13(2,3)11(15)9-7-8-10-12(16)14(4,5)6/h7-10H2,1-6H3 |
InChI Key |
WQWLTXSXTAAZEJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CCCCC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)CCCCC(=O)C(C)(C)C |
Synonyms |
2,2,9,9-Tetramethyl-3,8-decanedione |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Branching and Steric Effects : The tetramethyl substitution in 3,8-Decanedione, 2,2,9,9-tetramethyl- increases steric hindrance compared to its dimethyl analogs, likely reducing reactivity in nucleophilic addition reactions .
- Functional Group Positioning : Moving ketone groups closer (e.g., 3,4-Decanedione) may enhance conjugation and acidity compared to 3,8 positioning .
- Cyclic vs.
Physicochemical Properties
Key Findings :
- Viscosity Trends : The dimethyl decanedione shows temperature-dependent viscosity, with lower values at higher temperatures, a trend likely amplified in the tetramethyl variant due to increased molecular weight .
- Polarity and Solubility : Allyl-substituted heptanedione (C₁₄H₂₄O₂) exhibits higher polarity than cyclic or linear analogs, suggesting better solubility in polar solvents .
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